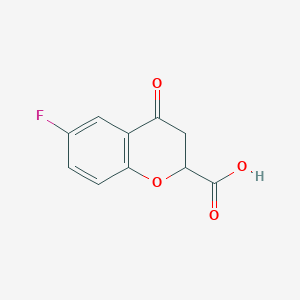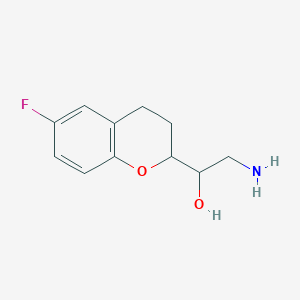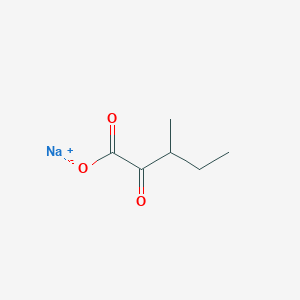
Sodium 3-methyl-2-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-methyl-2-oxopentanoate, also known as 2-keto-3-methylvaleric acid sodium salt or ketoisoleucine sodium salt, is a chemical compound with the molecular formula C6H9NaO3 and a molecular weight of 152.12 g/mol . It is commonly used in chemical synthesis studies and has various applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 3-methyl-2-oxopentanoate can be synthesized through the reaction of 3-methyl-2-oxopentanoic acid with sodium hydroxide. The reaction typically involves dissolving 3-methyl-2-oxopentanoic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize production costs .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-methyl-2-oxopentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in different chemical synthesis processes .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes .
Aplicaciones Científicas De Investigación
Sodium 3-methyl-2-oxopentanoate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of sodium 3-methyl-2-oxopentanoate involves its interaction with various molecular targets and pathways. One key target is the alpha-ketoglutarate dehydrogenase complex, a mitochondrial enzyme involved in the tricarboxylic acid cycle (TCA cycle). Inhibition of this enzyme by this compound can alter mitochondrial function and cellular calcium regulation, which is significant in the context of neurodegenerative diseases .
Comparación Con Compuestos Similares
- 2-Keto-3-methylvaleric acid
- Ketoisoleucine sodium salt
Comparison: Sodium 3-methyl-2-oxopentanoate is unique due to its specific molecular structure and reactivity. Compared to similar compounds, it has distinct applications in chemical synthesis and biological research. Its ability to inhibit the alpha-ketoglutarate dehydrogenase complex sets it apart from other related compounds .
Propiedades
Número CAS |
3715-31-9 |
|---|---|
Fórmula molecular |
C6H10NaO3 |
Peso molecular |
153.13 g/mol |
Nombre IUPAC |
sodium;3-methyl-2-oxopentanoate |
InChI |
InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |
Clave InChI |
LSKAADIYBXCGAP-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)C(=O)[O-].[Na+] |
SMILES isomérico |
CCC(C)C(=O)C(=O)[O-].[Na+] |
SMILES canónico |
CCC(C)C(=O)C(=O)O.[Na] |
Key on ui other cas no. |
66872-74-0 3715-31-9 |
Descripción física |
White powder; slight fruity aroma |
Números CAS relacionados |
1460-34-0 (Parent) |
Solubilidad |
Soluble in water Soluble (in ethanol) |
Sinónimos |
2-Oxo-3-methylpentanoic Acid Sodium Salt; 3-Methyl-2-oxopentanoic Acid Sodium Salt; Sodium 3-methyl-2-oxopentanoate; Sodium 3-methyl-2-oxovalerate; Sodium α-Keto-β-methylvalerate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)
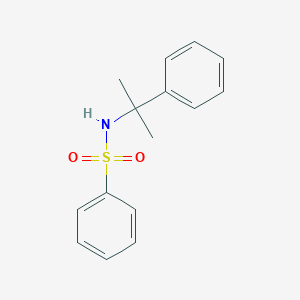

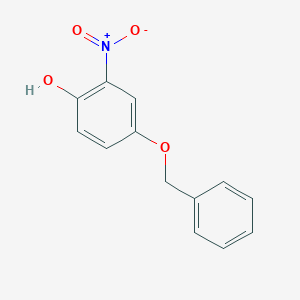
![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)
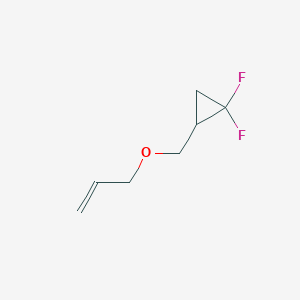
![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)



![(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylsulfanylprop-2-enamide](/img/structure/B132064.png)

